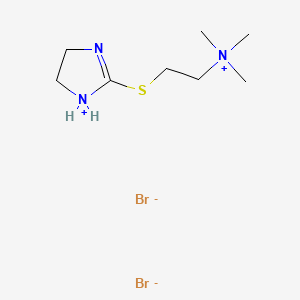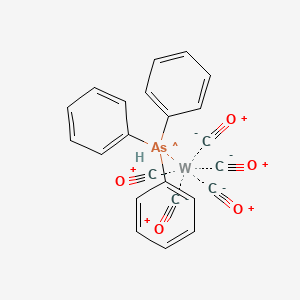
Tungsten, pentacarbonyl(triphenylarsine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten, pentacarbonyl(triphenylarsine)- is a coordination compound with the formula C23H15AsO5W and a molecular weight of 630.12 g/mol . This compound is notable for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one triphenylarsine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tungsten, pentacarbonyl(triphenylarsine)- typically involves the reaction of tungsten hexacarbonyl with triphenylarsine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as toluene .
Industrial Production Methods: While specific industrial production methods for tungsten, pentacarbonyl(triphenylarsine)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Tungsten, pentacarbonyl(triphenylarsine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or other donor ligands in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while oxidation and reduction reactions can produce tungsten species in different oxidation states .
Aplicaciones Científicas De Investigación
Tungsten, pentacarbonyl(triphenylarsine)- has several scientific research applications, including:
Biology: The compound’s reactivity with biological molecules is studied to understand its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which tungsten, pentacarbonyl(triphenylarsine)- exerts its effects involves the coordination of the tungsten center to various ligands, which can influence its reactivity and stability. The compound can interact with molecular targets through ligand exchange and redox reactions, affecting various chemical pathways .
Comparación Con Compuestos Similares
- Tungsten, pentacarbonyl(triphenylphosphine)-
- Chromium, pentacarbonyl(triphenylarsine)-
- Molybdenum, pentacarbonyl(triphenylarsine)-
Comparison: Tungsten, pentacarbonyl(triphenylarsine)- is unique due to the presence of the triphenylarsine ligand, which imparts distinct electronic and steric properties compared to similar compounds with triphenylphosphine or other ligands. This uniqueness can influence its reactivity, stability, and applications in various fields .
Propiedades
Número CAS |
29743-02-0 |
|---|---|
Fórmula molecular |
C23H16AsO5W |
Peso molecular |
631.1 g/mol |
InChI |
InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;; |
Clave InChI |
NXNLFOZDJXOELY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


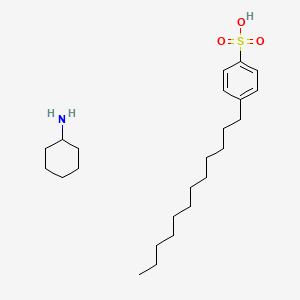
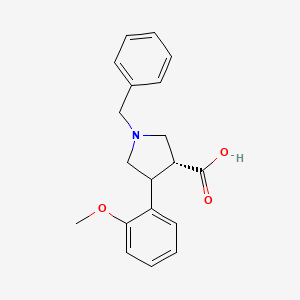
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
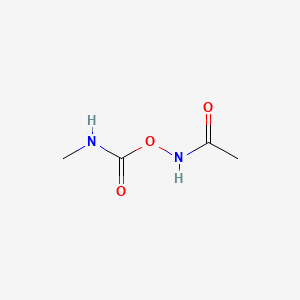
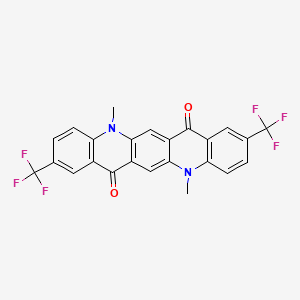
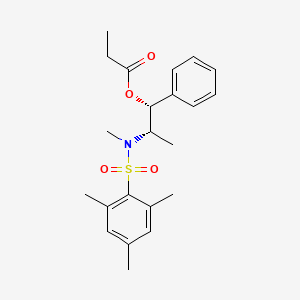

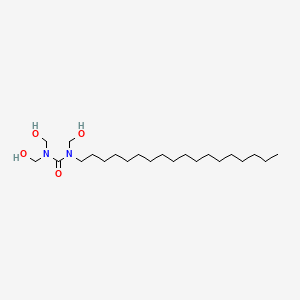

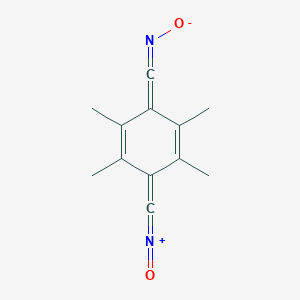
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


